3,5-Difluoro-4-phenoxybenzoic acid
Description
Contextualization within Fluorinated Aromatic Carboxylic Acid Chemistry
Fluorinated aromatic carboxylic acids are a specialized class of organic compounds that have garnered considerable attention in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The introduction of fluorine atoms into an aromatic ring can dramatically alter the molecule's electronic and steric properties. numberanalytics.com This often leads to enhanced stability, altered reactivity, and unique physical characteristics. numberanalytics.com The development of novel synthetic methods, such as organic electrolysis, has made a wider variety of these fluorine-containing building blocks more accessible for research and industrial applications. hokudai.ac.jp
Significance of Benzoic Acid Derivatives in Contemporary Chemical Synthesis and Materials Science
Benzoic acid and its derivatives are foundational pillars in the world of chemistry. annexechem.comijcrt.org They serve as crucial intermediates in the synthesis of a vast array of organic molecules, including dyes, fragrances, and pharmaceuticals. annexechem.com Their utility also extends to material science, where they are used in the production of plasticizers and resins. annexechem.com The versatility of benzoic acid derivatives stems from their dual chemical nature: the reactivity of the carboxylic acid group and the ability of the aromatic ring to undergo substitution reactions. annexechem.com This allows for a wide range of chemical modifications, leading to compounds with tailored properties for specific applications. ijcrt.orgontosight.ai
Unique Structural Features and Electronic Influences of 3,5-Difluoro-4-phenoxybenzoic Acid
The structure of this compound is notable for the specific placement of its functional groups, which imparts distinct electronic and steric characteristics.
Key Structural and Electronic Features:
Fluorine Atoms: The two fluorine atoms at positions 3 and 5 are highly electronegative. This leads to a significant withdrawal of electron density from the aromatic ring, a phenomenon known as a negative inductive effect. numberanalytics.comnih.gov This electron withdrawal can increase the compound's stability and resistance to oxidation. numberanalytics.com The presence of fluorine can also influence intermolecular interactions, potentially leading to unique crystal packing and material properties. nih.gov
Phenoxy Group: The phenoxy group at position 4 introduces a bulky substituent, which can sterically hinder certain reactions. Electronically, the oxygen atom of the phenoxy group can donate electron density to the aromatic ring through a positive mesomeric effect, which can partially counteract the strong withdrawing effect of the fluorine atoms. nih.gov
Carboxylic Acid Group: The carboxylic acid group is a versatile functional group that can participate in a variety of reactions, including esterification and amidation, allowing for the synthesis of a wide range of derivatives.
The interplay of these features—the strong electron-withdrawing nature of the fluorine atoms, the steric and electronic influence of the phenoxy group, and the reactivity of the carboxylic acid—makes this compound a molecule with a complex and interesting chemical profile.
Overview of Research Trajectories and Academic Objectives for this compound
Current research on this compound and related compounds is exploring several promising avenues. A primary objective is its utilization as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, derivatives of phenoxybenzoic acids are being investigated for their potential as anticancer agents.
The unique electronic properties conferred by the fluorine atoms also make this compound and its derivatives interesting candidates for the development of novel materials. Research in this area may focus on creating polymers or metal-organic frameworks (MOFs) with specific thermal, electronic, or gas-adsorption properties. acs.orgresearchgate.net The continued exploration of the synthesis and reactivity of this compound is expected to unlock new opportunities for the creation of innovative chemical entities with valuable applications.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C13H8F2O3 |
| Molecular Weight | 250.20 g/mol |
| CAS Number | 1487010-50-3 |
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-4-phenoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-10-6-8(13(16)17)7-11(15)12(10)18-9-4-2-1-3-5-9/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQKOWGPDCDFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,5 Difluoro 4 Phenoxybenzoic Acid and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for 3,5-Difluoro-4-phenoxybenzoic Acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are most logical: the C–O bond of the diaryl ether and the C–C bond of the carboxylic acid.
Disconnection of the Diaryl Ether (C–O) Bond: This is a common strategy for phenoxybenzoic acids. It suggests two potential synthetic routes:
Route A: An Ullmann condensation or a modern palladium-catalyzed coupling between a phenol (B47542) and an activated aryl halide. This would involve reacting phenol with a 3,5-difluoro-4-halobenzoic acid derivative. This is often a preferred route as the carboxylic acid group can be installed prior to the ether formation.
Route B: Coupling a phenoxide with a suitable 4-halodifluorobenzene derivative, where the fourth substituent is a precursor to the carboxylic acid, such as a methyl group (–CH₃) or a nitrile (–CN). This approach separates the ether formation from the final carboxylation step.
Disconnection of the Carboxylic Acid (C–C) Bond: This strategy focuses on forming the benzoic acid moiety in the final steps of the synthesis.
Via Oxidation: A precursor molecule, such as 3,5-difluoro-4-phenoxytoluene, can be oxidized to the corresponding benzoic acid. This requires a robust oxidation method that does not affect the diaryl ether linkage.
Via Carboxylation: A 1-halo-3,5-difluoro-4-phenoxybenzene intermediate can be converted to a Grignard or organolithium reagent, followed by quenching with carbon dioxide (CO₂). Alternatively, modern palladium-catalyzed carboxylation methods can be employed. dicp.ac.cnnih.gov
These disconnections provide a roadmap for assembling the target molecule, with the choice of a specific path often depending on the availability of starting materials and the desired reaction conditions.
Established Synthetic Routes to Substituted Phenoxybenzoic Acids
Traditional methods for constructing the key structural features of this compound have been well-documented and provide a foundational understanding for more advanced strategies.
The Ullmann condensation is a classical method for forming diaryl ether bonds, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures. rsc.orgnih.gov The traditional reaction often requires harsh conditions, stoichiometric amounts of copper, and high-boiling polar solvents. nih.govgoogle.com
Over the years, significant modifications have improved the reaction's scope and mildness. The addition of ligands, such as diamines, amino acids, or 1,10-phenanthrolines, can solubilize the copper catalyst, leading to truly catalytic processes with lower catalyst loadings and milder temperatures. rug.nlorganic-chemistry.org For instance, the use of ligands like picolinic acid has been shown to facilitate the coupling of sterically hindered phenols and various aryl halides. nih.gov Inexpensive ligands have been found to greatly accelerate the Ullmann-type coupling, making it a more viable and cost-effective method. organic-chemistry.org A modified Ullmann coupling of a phenol with 2-chlorobenzoic acid has been reported to give good yields in the synthesis of phenoxybenzoic acids. vu.edu.auscispace.com
Table 1: Comparison of Classical and Modified Ullmann Reaction Conditions
| Parameter | Classical Ullmann Condensation | Modified Ullmann Condensation |
| Catalyst | Stoichiometric Copper or Copper Salts | Catalytic Cu(I) or Cu(II) salts |
| Ligand | None | Often used (e.g., diamines, amino acids, picolinic acid) nih.govrug.nl |
| Temperature | High (150-300°C) google.com | Milder (can be <120°C) nih.gov |
| Solvent | High-boiling polar (e.g., DMF, pyridine) google.com | Various, including non-polar solvents like toluene (B28343) arkat-usa.org |
| Substrate Scope | Limited, especially with complex molecules | Broader, tolerates more functional groups and steric hindrance nih.govorganic-chemistry.org |
The introduction of a carboxylic acid group onto an aromatic ring is a fundamental transformation.
Oxidation of Toluene Precursors: A common and effective method is the oxidation of a methyl group on the aromatic ring. asianpubs.org Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid have been traditionally used. However, these methods often generate significant toxic waste. asianpubs.orgrsc.org More modern and environmentally benign approaches utilize molecular oxygen with cobalt-based catalysts. rsc.orgorganic-chemistry.org These catalytic systems can operate in non-acidic solvents and at lower temperatures, offering high yields for the conversion of substituted toluenes to their corresponding benzoic acids. organic-chemistry.org The oxidation typically proceeds through benzyl (B1604629) alcohol and benzaldehyde (B42025) intermediates. rsc.orgsci-hub.se
Carboxylation of Aryl Halides: This route involves the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, from an aryl halide, which is then reacted with carbon dioxide. A recent development involves a one-pot protocol that uses CO₂ as a traceless directing group for the meta-arylation of fluoroarenes, proceeding through a lithiation/carboxylation sequence followed by arylation/decarboxylation. rsc.org
Introducing fluorine atoms onto an aromatic ring can be achieved through several methods, broadly categorized as nucleophilic and electrophilic fluorination. alfa-chemistry.comnumberanalytics.com
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by strong electron-withdrawing groups. A leaving group (like –Cl or –NO₂) is displaced by a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com
Electrophilic Fluorination: This approach is used for electron-rich aromatic compounds and employs reagents with a reactive N-F bond that deliver an "electrophilic" fluorine atom. wikipedia.org Common reagents include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts. alfa-chemistry.comalfa-chemistry.com These reagents are generally more stable and selective than older methods using elemental fluorine. wikipedia.orgresearchgate.net The development of these N-F reagents has been crucial for the synthesis of many important fluorinated molecules. researchgate.net
Novel and Optimized Synthetic Strategies for this compound
Modern synthetic chemistry has focused on developing highly efficient and selective catalytic systems that operate under mild conditions, offering significant advantages over traditional methods.
Palladium-Catalyzed C–O Bond Formation (Buchwald-Hartwig Etherification): The Buchwald-Hartwig reaction has become a powerful alternative to the Ullmann condensation for forming diaryl ethers. rsc.orgbeilstein-journals.org This method uses a palladium catalyst with specialized, bulky, and electron-rich phosphine (B1218219) ligands. rsc.orgorganic-chemistry.org These catalytic systems can couple a wide variety of aryl halides and phenols under much milder conditions than the Ullmann reaction and often with greater functional group tolerance. beilstein-journals.orgorganic-chemistry.org The development of new ligands and air-stable palladium precatalysts has further expanded the utility of this reaction, even allowing for couplings at room temperature in some cases. nih.govnih.gov
Table 2: Representative Ligands for Buchwald-Hartwig Etherification
| Ligand Name | Abbreviation | Common Application |
| 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | tBuXPhos | General use, effective for electron-deficient aryl halides organic-chemistry.org |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | General use, couples a wide range of substrates |
| Bis[(2-diphenylphosphino)phenyl] ether | DPEphos | Used in double amination/etherification reactions beilstein-journals.org |
| 2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | tBuBrettPhos | Highly active, used for challenging couplings nih.gov |
Palladium-Catalyzed Carboxylation: As an alternative to Grignard-based methods, palladium-catalyzed carboxylation allows for the direct conversion of aryl halides or triflates to benzoic acids using CO₂. nih.govnih.gov These reactions often employ a palladium(0) catalyst, a suitable ligand, and a reducing agent. google.com Recent advancements include electrochemical and photoredox-catalyzed approaches that can operate under milder conditions and are more compatible with complex molecules. dicp.ac.cneurekalert.org Nickel-catalyzed systems have also been developed for the carboxylation of aryl fluorosulfates, which can be prepared from readily available phenols. acs.org This provides a direct, one-pot conversion from phenols to carboxylic acids. acs.org
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by utilizing safer solvents, minimizing waste, and improving energy efficiency. While specific green synthesis protocols for this exact molecule are not extensively detailed in the literature, principles can be applied based on the synthesis of its precursors and related compounds.
One key area of focus is the replacement of traditional high-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are common in Ullmann reactions but pose significant health and environmental risks. iitk.ac.innumberanalytics.com Research into Ullmann-type couplings has explored the use of more benign solvents, including non-polar solvents like toluene or even water. arkat-usa.orgmdpi.com For instance, the Ullmann diaryl ether synthesis has been successfully carried out in toluene with an air-stable Cu(I) catalyst and an inexpensive base like potassium carbonate. arkat-usa.org The use of water as a solvent in copper-catalyzed N-arylation reactions under microwave irradiation also points towards a greener alternative for related C-O bond formations. mdpi.com
Microwave-assisted synthesis is another green technique applicable to the synthesis of the diaryl ether core. Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher product purity with fewer byproducts. nih.gov For example, the synthesis of various ether derivatives has been achieved in under five minutes at room temperature using microwave irradiation. This technology has been successfully applied to Ullmann coupling reactions, improving yields and shortening reaction times compared to conventional heating. nih.gov
The synthesis of fluorinated precursors can also be approached with green principles. For example, a green chemistry method for the synthesis of 3,5-difluorobenzoic acid involves the oxidation of 3,5-difluorobenzaldehyde (B1330607) in water, using hydrogen peroxide as a clean oxidant. chemicalbook.com This avoids the use of hazardous heavy-metal-based oxidizing agents. Similarly, the synthesis of 3,5-difluorophenol, a potential precursor, has been developed from 2,4,6-trifluorobenzoic acid in a one-pot reaction, which simplifies the process and reduces waste. patsnap.com
Table 1: Comparison of Conventional and Green Synthesis Approaches for Key Reactions
| Feature | Conventional Method (e.g., Ullmann Condensation) | Green Chemistry Approach | Scientific Principle/Advantage |
| Solvent | High-boiling polar aprotic (DMF, NMP) iitk.ac.innumberanalytics.com | Toluene, Water, or solvent-free arkat-usa.orgmdpi.comchemicalbook.com | Reduces toxicity and environmental impact; simplifies purification. |
| Energy Source | Conventional heating (reflux) | Microwave irradiation nih.gov | Reduces reaction time, increases energy efficiency, improves yields. |
| Oxidizing Agent | Permanganates, Chromates | Hydrogen Peroxide (H₂O₂) chemicalbook.com | The only byproduct is water, avoiding toxic metal waste. |
| Process | Multi-step with isolation of intermediates | One-pot synthesis patsnap.com | Increases efficiency, reduces solvent use and waste generation. |
| Catalyst | High loading of copper qub.ac.uk | Ligand-accelerated catalysis beilstein-journals.org | Improves catalyst turnover and allows for milder reaction conditions. |
Flow Chemistry Applications and Scalability Considerations in Production
Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of this compound, particularly in terms of scalability, safety, and efficiency. mit.edunumberanalytics.com This technology involves pumping reactants through a heated and pressurized tube or microreactor, allowing for precise control over reaction parameters and enhanced heat and mass transfer. mit.edubeilstein-journals.org
The key diaryl ether formation step is well-suited to flow chemistry. Studies have demonstrated the translation of microwave-assisted SNAr reactions for diaryl ether synthesis to continuous flow systems. beilstein-journals.orgresearchgate.net Using an automated microreactor, reaction times have been slashed from tens of minutes in a microwave reactor to as little as 60 seconds in a continuous flow setup at elevated temperatures and pressures (e.g., 195 °C and 25 bar). beilstein-journals.orgresearchgate.net This dramatic acceleration is due to the superior heat transfer and the ability to operate safely at temperatures above the solvent's boiling point. mit.edu
Flow chemistry also enhances the scalability of the Ullmann reaction. numberanalytics.com While batch scale-up can be problematic due to exotherms and mixing issues, continuous flow systems can be scaled by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel). iitk.ac.in Copper coil reactors have been effectively used for Ullmann-type reactions in flow, providing an economical and durable platform. acs.org This approach has been successfully applied to the hydroxylation of less reactive aryl bromides, demonstrating the robustness of flow systems. acs.org
The synthesis of fluorinated intermediates can also benefit from flow technology. Continuous flow nitration and other electrophilic substitution reactions on fluorinated aromatics have been developed, offering safer and more efficient alternatives to batch processing for these often highly exothermic reactions. rsc.orgresearchgate.net The improved safety profile is a critical consideration when working with energetic reagents and intermediates. qub.ac.uk
Table 2: Performance Comparison of Diaryl Ether Synthesis Methods
| Method | Reaction Time | Temperature | Yield | Key Advantages |
| Batch (Conventional Heating) | Hours | 100 - 200 °C iitk.ac.in | Moderate to Good arkat-usa.org | Simple setup, well-established. |
| Batch (Microwave) | 10 - 30 minutes nih.govbeilstein-journals.org | ~195 °C researchgate.net | Good to Excellent mdpi.com | Rapid optimization, faster reaction rates. |
| Continuous Flow | 30 - 60 seconds beilstein-journals.orgresearchgate.net | ~195 °C researchgate.net | Good to Excellent beilstein-journals.org | Excellent process control, enhanced safety, easy scalability. |
Isolation and Advanced Purification Techniques for this compound
The isolation and purification of this compound from the reaction mixture are critical steps to ensure the final product meets the required purity standards. The strategy typically involves a combination of extraction, crystallization, and chromatographic techniques.
Initially, a standard workup procedure for a carboxylic acid is employed. This involves acid-base extraction. The reaction mixture is typically diluted with an organic solvent and washed with an aqueous base (e.g., sodium hydroxide (B78521) solution) to deprotonate the carboxylic acid, forming its water-soluble salt. This allows for the separation of non-acidic impurities, which remain in the organic layer. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH well below the pKa of the carboxylic acid, causing the pure acid to precipitate out of the solution. google.com The solid product can then be collected by filtration.
Crystallization is a powerful technique for further purification. The choice of solvent is crucial and is determined empirically. A good crystallization solvent will dissolve the compound when hot but not when cold. Common solvents for aromatic carboxylic acids include aqueous alcohol mixtures, toluene, or mixtures of ethyl acetate (B1210297) and hexane (B92381). For similar diaryl hydroxyl dicarboxylic acids, recrystallization from water/acetone mixtures has proven effective. acs.orgnih.gov The process involves dissolving the crude acid in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals, leaving impurities behind in the mother liquor.
For achieving very high purity, or for separating closely related impurities, advanced chromatographic techniques are utilized. High-Performance Liquid Chromatography (HPLC), particularly in its preparative form, is a method of choice. d-nb.info Given the fluorinated nature of the compound, specialized stationary phases can offer enhanced selectivity. Fluorinated HPLC phases, such as those with pentafluorophenyl (PFP) groups, have shown increased retention and different selectivity for halogenated aromatic compounds compared to standard C18 columns. chromatographyonline.comchromatographyonline.com This can be particularly advantageous for separating isomers or other closely related fluorinated byproducts. The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water with an acid modifier like trifluoroacetic acid (TFA), is optimized to achieve the best separation. nih.gov The final purity of the isolated fractions is often confirmed by analytical HPLC and spectroscopic methods like NMR. nih.gov
Table 3: Summary of Purification Techniques for this compound
| Technique | Principle | Application | Key Considerations |
| Acid-Base Extraction | Differential solubility of the acid and its salt in aqueous and organic phases. | Initial isolation from neutral and basic impurities. | pH control is critical for efficient separation. |
| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Bulk purification to remove significant impurities. | Solvent selection is key; slow cooling promotes higher purity. |
| Preparative HPLC | Differential partitioning of components between a stationary and a mobile phase. d-nb.info | High-purity separation of the final product and minor impurities. | Use of fluorinated columns can enhance selectivity for fluorinated analytes. chromatographyonline.comchromatographyonline.com |
| Filtration | Physical separation of a solid from a liquid. nih.gov | Collection of precipitated or crystallized solid product. | Choice of filter media can be important for fine precipitates. d-nb.info |
Chemical Reactivity and Mechanistic Investigations of 3,5 Difluoro 4 Phenoxybenzoic Acid
Reactivity of the Carboxylic Acid Moiety in 3,5-Difluoro-4-phenoxybenzoic Acid
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives.
Esterification and Amidation Reactions for Derivatization
The carboxylic acid functionality of this compound readily undergoes esterification and amidation reactions, which are fundamental for creating a diverse array of derivatives.
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This reaction is commonly used to modify the polarity and solubility of the parent compound. For instance, the esterification of similar benzoic acid derivatives, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, with C8-C20 alcohols is conducted at elevated temperatures (110°-150° C) using a strongly acidic ion-exchange resin as a recyclable catalyst. google.com This method provides a viable route for producing various alkyl esters.
Amidation , the reaction of the carboxylic acid with an amine to form an amide, is another crucial derivatization strategy. Boric acid has been identified as an effective and environmentally friendly catalyst for the direct amidation of carboxylic acids. orgsyn.org This method is advantageous as it avoids the need for harsh activating agents and is suitable for a wide range of carboxylic acids and amines, including those with stereogenic centers. orgsyn.org The reaction typically proceeds under milder conditions and offers good yields. orgsyn.org
Table 1: Examples of Esterification and Amidation Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product |
|---|---|---|---|
| Esterification | This compound + Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), Heat | Methyl 3,5-difluoro-4-phenoxybenzoate |
| Amidation | This compound + Amine (e.g., Morpholine) | Boric acid, Heat | 3,5-Difluoro-4-(morpholin-4-yl)benzoic acid sigmaaldrich.com |
Reduction and Decarboxylation Pathways
The carboxylic acid group can also be a target for reduction and decarboxylation reactions, leading to different structural modifications.
Reduction of the carboxylic acid to an alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the benzoic acid derivative into a benzyl (B1604629) alcohol derivative.
Decarboxylation , the removal of the carboxyl group as carbon dioxide, can be accomplished under various conditions, often mediated by transition metals. d-nb.infonih.gov For instance, copper-mediated decarboxylation is a general method, though it often requires high temperatures (>170 °C). d-nb.info Silver-catalyzed decarboxylation can occur at lower temperatures (around 120 °C) but may be limited to substrates with ortho substituents. d-nb.infonih.gov Palladium-catalyzed protodecarboxylation has also been reported for highly electron-rich benzoic acid derivatives. d-nb.info The efficiency and mechanism of decarboxylation can be influenced by the electronic nature of the substituents on the aromatic ring. d-nb.infonih.gov For example, the decarboxylation of 2-phenoxybenzoic acid can lead to intramolecular cyclization. d-nb.infonih.gov
Acyl Halide and Anhydride (B1165640) Formation
The carboxylic acid can be converted into more reactive intermediates like acyl halides and anhydrides, which are precursors for a wider range of derivatives.
Acyl Halide Formation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orgorgsyn.org For example, 4-phenoxybenzoic acid can be converted to 4-phenoxybenzoyl chloride using oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). orgsyn.orgorgsyn.org
Anhydride Formation can occur through the reaction of the carboxylic acid with an acyl halide or by using a dehydrating agent. Symmetrical anhydrides can sometimes form as a byproduct during amidation reactions if the conditions are not carefully controlled. google.com Phosphine-catalyzed acyl-group exchange reactions between carboxylic acids and aroyl fluorides can also lead to the formation of mixed carboxylic acid anhydrides as intermediates. researchgate.net
Transformations Involving the Phenoxy Ether Linkage
The phenoxy ether bond in this compound is another key site for chemical reactions.
Selective Cleavage Reactions of the Aryl Ether Bond
Cleavage of the aryl ether bond can be achieved through various methods, often involving strong reagents or specific catalysts.
Nucleophilic Aromatic Substitution: The ether linkage can be cleaved under nucleophilic aromatic substitution conditions, particularly when activated by the electron-withdrawing fluorine atoms.
Reductive Cleavage: Certain reducing agents can effect the cleavage of the ether bond.
Oxidative Cleavage: In biological systems, the cleavage of diphenyl ether bonds has been observed. For example, the metabolism of 3-phenoxybenzoic acid in chicken kidney microsomes involves the cleavage of the ether bond to produce 3-hydroxybenzoic acid and 4'-hydroxy-3-phenoxybenzoic acid. nih.gov This process is dependent on NADPH. nih.gov Similarly, microbial degradation of 3-phenoxybenzoic acid by a Bacillus species involves the oxidation and cleavage of the diaryl ether. plos.org The degradation of 4-carboxy biphenyl (B1667301) ether by Pseudomonas sp. also proceeds via dioxygenolytic cleavage of the ether bond. d-nb.info
Functionalization and Modification of the Phenoxy Aromatic Ring
The phenoxy aromatic ring can be further functionalized, although this is often more challenging than modifying the benzoic acid ring.
Electrophilic Aromatic Substitution: Reactions such as nitration can be directed to the phenoxy ring. For example, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid with mixed nitric and sulfuric acids is a key step in the production of the herbicide acifluorfen. soton.ac.uk The reaction conditions, including temperature and the ratio of acids, significantly influence the conversion and selectivity of the nitration. soton.ac.uk
Hydroxylation: As seen in the metabolic pathway of 3-phenoxybenzoic acid, hydroxylation of the phenoxy ring at the 4'-position is a key transformation. nih.gov
Table 2: Summary of Reactivity
| Functional Group | Reaction Type | Key Reagents/Conditions | Products/Intermediates |
|---|---|---|---|
| Carboxylic Acid | Esterification/Amidation | Alcohols/Amines, Acid/Boric Acid Catalyst | Esters, Amides |
| Reduction/Decarboxylation | LiAlH₄ / Transition Metal Catalysts | Benzyl Alcohols / Decarboxylated Arenes | |
| Acyl Halide/Anhydride Formation | SOCl₂, (COCl)₂ / Dehydrating Agents | Acyl Halides, Anhydrides | |
| Phenoxy Ether | Selective Cleavage | Nucleophiles, Reducing/Oxidizing Agents, Enzymes | Phenols, Hydroxylated Derivatives |
| Ring Functionalization | Nitrating Agents (HNO₃/H₂SO₄) | Nitro-substituted Derivatives |
Aromatic Ring Functionalization and Substitution Chemistry of this compound
The presence of fluorine atoms and a phenoxy group on the benzoic acid ring of this compound imparts a unique chemical reactivity, influencing the regioselectivity of aromatic substitution reactions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the case of this compound, the directing effects of the substituents play a crucial role in determining the position of electrophilic attack. The fluorine atoms are deactivating and ortho-, para-directing, while the phenoxy group is activating and ortho-, para-directing. The carboxylic acid group is a deactivating and meta-directing group.
The interplay of these electronic effects governs the regioselectivity of EAS reactions. The strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the ring towards electrophilic attack. However, the phenoxy group, being an activating group, can facilitate substitution. The positions ortho and para to the phenoxy group are activated. The position ortho to the phenoxy group is also meta to the carboxylic acid, while the other ortho position is ortho to a fluorine atom. The para position to the phenoxy group is substituted with the carboxylic acid. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the phenoxy group. The relative rates of substitution at these positions would depend on the specific electrophile and reaction conditions.
For instance, in nitration reactions of similar substituted aromatic compounds, the position of substitution is influenced by the directing effects of all substituents. soton.ac.uk The use of a tetrafluoropyridyl (TFP) protecting group for phenols has been shown to significantly reduce the reactivity of the protected aromatic ring, allowing for selective substitution on other rings within a molecule. chemrxiv.org This strategy could potentially be employed to control the regioselectivity of EAS on this compound.
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Benzenes
| Substituent | Activating/Deactivating | Directing Effect |
| -F | Deactivating | Ortho, Para |
| -OPh | Activating | Ortho, Para |
| -COOH | Deactivating | Meta |
This table summarizes the general directing effects of the substituents present in this compound.
The electron-withdrawing fluorine atoms on the aromatic ring of this compound make it susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. masterorganicchemistry.com
The fluorine atoms in this compound activate the ring for nucleophilic attack. The positions ortho and para to the fluorine atoms are particularly activated. Therefore, a nucleophile is expected to attack at the carbon atoms bearing the fluorine atoms. This can lead to the substitution of one or both fluorine atoms. For example, reactions with alkoxides, thiolates, or amines could lead to the formation of new ether, thioether, or amine derivatives, respectively. The reaction of polyfluoroarenes with nucleophiles like phenothiazine (B1677639) has been shown to proceed via SNAr, where a fluorine atom is displaced. mdpi.com Similar reactivity could be expected for this compound.
Research on other fluorinated aromatic compounds has demonstrated the feasibility of sequential SNAr reactions, allowing for the introduction of multiple different functional groups. nih.gov For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes SNAr of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.orgbaranlab.org
In this compound, the carboxylic acid group can act as a DMG. After conversion to a more robust directing group like a tertiary amide, it can direct lithiation to the ortho position. uwindsor.ca However, the presence of two fluorine atoms ortho to the carboxylic acid complicates this strategy. The acidity of the C-H protons ortho to the fluorine atoms might compete with the desired ortho-lithiation directed by the carboxylate.
Alternatively, the phenoxy group could potentially act as a directing group, although it is generally a weaker DMG than a carboxylate or amide. If successful, this would direct metalation to the positions ortho to the phenoxy group, which are the same positions bearing the fluorine atoms. The interplay between the directing effect of the phenoxy group and the electronic effects of the fluorine atoms would determine the outcome of such a reaction. The use of specific ligands like TMEDA can enhance the reactivity and selectivity of DoM reactions. baranlab.org
Reactivity and Functionalization of the Fluorine Atoms in this compound
The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in organic synthesis. However, recent advancements have provided methodologies for the functionalization of C-F bonds.
The activation and subsequent functionalization of the C-F bonds in this compound can be achieved through various transition-metal-catalyzed cross-coupling reactions. mdpi.com These methods often involve the oxidative addition of a low-valent metal catalyst to the C-F bond. For example, nickel- and palladium-catalyzed cross-coupling reactions have been successfully employed for the C-F bond activation of fluoroaromatics. mdpi.comnih.gov
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, can be applied to the C-F bonds of this compound. researchgate.net This would allow for the introduction of new carbon-carbon bonds at the positions of the fluorine atoms. Similarly, other cross-coupling reactions like the Negishi coupling (using organozinc reagents) could also be employed. researchgate.net The efficiency of these reactions can be influenced by the electronic nature of the substrate and the choice of catalyst and ligands. mdpi.com Radical-based methods for C-F bond activation have also emerged as a powerful tool for the transformation of polyfluoroarenes. rsc.org
Halogen exchange (HALEX) reactions provide a route to replace the fluorine atoms in this compound with other halogens. This is typically achieved by treating the fluorinated compound with a source of another halide, such as a metal halide. For instance, reaction with lithium bromide or iodide in the presence of a suitable catalyst could potentially replace the fluorine atoms with bromine or iodine. acs.orgresearchgate.net This would generate new synthetic intermediates that can be further functionalized using a wider range of cross-coupling reactions.
While the compound is already fluorinated, further fluorination is unlikely under standard conditions. However, specific fluorinating agents might be used to introduce additional fluorine atoms to the phenoxy ring, depending on the reaction conditions. The synthesis of fluorinated aromatic compounds can be achieved through halogen exchange reactions using alkali metal fluorides like potassium fluoride (B91410). google.com
Derivatives and Advanced Chemical Structures Based on 3,5 Difluoro 4 Phenoxybenzoic Acid
Esters, Amides, and Hydrazide Derivatives of 3,5-Difluoro-4-phenoxybenzoic Acid
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, including esters, amides, and hydrazides. These derivatives are often key intermediates in the synthesis of more complex molecules and polymers.
Esters of this compound can be synthesized through standard esterification reactions. For instance, the reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using a coupling agent can yield the corresponding ester. A common laboratory-scale synthesis involves the reaction of the acid with an alcohol like methanol (B129727) to produce the methyl ester. biosynth.com This methyl ester, specifically 3,5-difluoro-4-hydroxybenzoic acid methyl ester, is a known compound used as a building block in further chemical synthesis. biosynth.com
Amides are typically formed by the reaction of the carboxylic acid with an amine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct amidation can be carried out using coupling agents. A one-pot method using Deoxo-Fluor reagent has been shown to be effective for the synthesis of amides from various carboxylic acids, including aromatic ones. This method involves the in-situ formation of an acid fluoride (B91410) which then readily reacts with an amine.
Hydrazide derivatives are synthesized by the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction, known as hydrazinolysis, is a common method for preparing hydrazides, which are important precursors for various heterocyclic compounds and have applications in medicinal chemistry. nih.gov The general process involves refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. While direct synthesis from this compound is not extensively documented, the established reactivity of phenoxybenzoic acids suggests that its methyl or ethyl ester would readily undergo hydrazinolysis to form 3,5-difluoro-4-phenoxybenzohydrazide.
| Derivative | General Synthesis Method | Key Reagents | Typical Conditions |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Reflux |
| Amide | Acyl Chloride Route | Thionyl Chloride (SOCl₂), Amine | Two-step: 1. Reflux with SOCl₂, 2. Reaction with amine |
| Amide | Direct Amidation | Amine, Coupling Agent (e.g., Deoxo-Fluor) | One-pot reaction at room temperature |
| Hydrazide | Hydrazinolysis of Ester | Ester derivative, Hydrazine Hydrate | Reflux in ethanol |
Polymeric Materials Incorporating this compound Units
The difluoro-substituted aromatic ring of this compound makes it a suitable monomer for the synthesis of high-performance polymers through nucleophilic aromatic substitution reactions. The fluorine atoms activate the aromatic ring towards substitution, facilitating polymerization.
Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical properties, and chemical resistance. The synthesis of poly(arylene ether)s often involves the nucleophilic aromatic substitution polycondensation of an activated dihalo-monomer with a bisphenol. While direct polymerization of this compound is not typical for this class, its derivatives can be used. For instance, a related monomer, 3,5-difluoro-1-((3-iodophenyl)sulfonyl)benzene, has been successfully used to prepare poly(arylene ether)s. acs.org The fluorine atoms, activated by the meta-sulfonyl group, undergo nucleophilic displacement by bisphenates to form the ether linkages of the polymer backbone. acs.orgresearchgate.net This suggests that a suitably modified derivative of this compound could serve as a monomer in the synthesis of novel poly(arylene ether)s.
Aromatic polyimides are renowned for their exceptional thermal and oxidative stability, as well as their excellent mechanical and electrical properties. They are typically synthesized via a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the polyimide. vt.edu While this compound itself is not a standard monomer for polyimides, dicarboxylic acid derivatives with similar structures are employed. The synthesis of polyimides in molten benzoic acid has been reported as an effective one-pot method. nih.govmdpi.com
Polybenzoxazoles (PBOs) are another class of high-performance polymers with outstanding thermal stability and mechanical strength. researchgate.net Their synthesis often involves the polycondensation of a bis(o-aminophenol) with a dicarboxylic acid or its derivative in polyphosphoric acid (PPA). researchgate.net A patent describes the preparation of a PBO precursor from 4-(4-amino-3-hydroxy-2,5,6-trifluorophenoxy)benzoic acid, highlighting the utility of fluorinated phenoxybenzoic acid structures in this field. acs.org The resulting PBOs are noted for their low moisture absorption and high degree of planarization. acs.org Hyperbranched polybenzoxazoles have also been synthesized using AB-type monomers like 3- and 4-phenoxybenzoic acids in a Friedel-Crafts acylation reaction, suggesting potential pathways for incorporating the subject compound into such architectures. acs.org
| Polymer Type | General Synthetic Approach | Potential Role of this compound Derivative | Key Properties |
|---|---|---|---|
| Poly(arylene ether) | Nucleophilic Aromatic Substitution Polycondensation | As a difluoro-monomer (after modification) reacting with a bisphenol | High thermal stability, chemical resistance |
| Polyimide | Two-step polycondensation (poly(amic acid) formation then imidization) | As a dicarboxylic acid or diamine monomer (after functionalization) | Exceptional thermal and oxidative stability, good mechanical properties |
| Polybenzoxazole | Polycondensation in Polyphosphoric Acid | As a dicarboxylic acid monomer reacting with a bis(o-aminophenol) | Outstanding thermal stability and mechanical strength |
Functional copolymers can be designed to tailor the properties of the resulting material. The incorporation of this compound units into a copolymer backbone could impart specific properties such as increased thermal stability or altered solubility. For instance, its inclusion in a copolymer with monomers like methyl methacrylate (B99206) could be explored.
Graft polymers consist of a main polymer chain with one or more side chains of a different composition. scispace.com The "grafting from" approach, where polymerization of a second monomer is initiated from sites along the backbone of the first polymer, is a common method. Carboxylic acid groups on a polymer backbone can be used as sites for initiating graft polymerization. scispace.com Therefore, a polymer synthesized from a derivative of this compound could be used as a backbone for grafting other polymers, creating materials with unique combinations of properties. For example, photoinitiated graft polymerization of acrylic acid onto polymer surfaces is a known technique to introduce carboxylic acid groups. bohrium.com
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Ligand
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. researchgate.netsigmaaldrich.com Carboxylic acids are a widely used class of ligands for MOF synthesis. bldpharm.comresearchgate.net The geometry and functionality of the ligand play a crucial role in determining the structure and properties of the resulting MOF.
The use of fluorinated ligands in MOF synthesis has been shown to influence properties such as thermal stability and gas uptake. google.comuni-koeln.de While direct use of this compound as a ligand in published MOF structures is not prominent, its structural features make it a promising candidate. The carboxylic acid group can coordinate to metal centers, and the difluoro-phenoxy backbone provides a specific size and shape that could lead to novel framework topologies. The fluorine atoms can also engage in non-covalent interactions, further influencing the packing and stability of the framework. Research on coordination polymers has demonstrated the use of similar, non-fluorinated phenoxybenzoic acids as ligands for creating 2D and 3D networks. ub.edu
Supramolecular Assemblies and Macrocyclic Architectures Derived from this compound
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds and halogen bonds. Carboxylic acids are excellent building blocks for supramolecular assemblies due to their ability to form strong, directional hydrogen bonds. rsc.org
The presence of both a carboxylic acid group and fluorine atoms in this compound makes it a particularly interesting candidate for the construction of supramolecular architectures. The carboxylic acid can form robust hydrogen-bonded dimers or more extended networks. Furthermore, the fluorine atoms can participate in halogen bonding, an interaction that is increasingly being used as a tool for crystal engineering. The combination of these interactions could lead to the formation of well-defined one-, two-, or three-dimensional supramolecular assemblies with predictable connectivity. While specific studies on the supramolecular chemistry of this compound are not widely reported, research on other fluorinated benzoic acids demonstrates their ability to form complex, hydrogen-bonded networks. The formation of macrocyclic structures through the self-assembly of functionalized benzoic acids is also a possibility, driven by a combination of covalent and non-covalent interactions.
Development of Functional Dyes and Pigments from this compound Scaffolds
The structural framework of this compound presents a unique and promising scaffold for the development of advanced functional dyes and pigments. The strategic placement of two fluorine atoms ortho to the phenoxy group, combined with the reactive carboxylic acid moiety, provides a versatile platform for creating colorants with potentially enhanced properties. While direct synthesis of dyes from this specific acid is not extensively documented in dedicated studies, the principles of color chemistry and the known effects of its constituent functional groups allow for a detailed exploration of its potential. By leveraging this scaffold, chemists can design molecules with tailored photophysical properties, improved stability, and specific functionalities.
The primary route to forming colored compounds from this scaffold would involve utilizing the benzoic acid as a foundational block. A common and highly versatile method for creating dyes is through azo coupling. nih.govyoutube.com This process would typically begin with the conversion of this compound into an aromatic amine derivative. For instance, the carboxylic acid group could be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement, or a nitro group could be introduced onto one of the aromatic rings and subsequently reduced to an amine. This resulting amino-functionalized difluoro-phenoxy-phenyl structure could then serve as a diazo component.
The synthesis would proceed via diazotization, where the primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form a highly reactive diazonium salt. youtube.comunb.ca This diazonium salt is a powerful electrophile that can then be reacted with an electron-rich coupling component, such as a phenol (B47542), naphthol, or an aniline (B41778) derivative, in an electrophilic aromatic substitution reaction to form a stable azo dye. nih.gov The extended π-conjugated system created by the -N=N- (azo) group linking the two aromatic systems is the chromophore responsible for absorbing visible light and thus producing color. nih.gov
The inherent features of the this compound scaffold are expected to impart significant advantages to the resulting dyes:
Influence of Fluorine: The two fluorine atoms are powerful electron-withdrawing groups. Their presence on the aromatic ring is known to influence the electronic properties of the entire molecule. rsc.org In azo dyes, such substitutions can lead to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maximum, depending on their position relative to the azo group and the nature of the coupling component. acs.orgresearchgate.net Fluorine substitution can also improve the planarity of the dye molecule, which can enhance color strength. researchgate.net
Enhanced Stability: Fluorine substitution is widely recognized for increasing the photostability and thermal stability of organic molecules. acs.org The high strength of the carbon-fluorine bond makes the dye more resistant to degradation by UV light and heat. This translates to superior light fastness and sublimation fastness, which are critical properties for textile and industrial colorants.
Solubility and Lipophilicity: The phenoxy group and fluorine atoms increase the lipophilicity of the molecule. This can be advantageous for creating disperse dyes, which are used for coloring synthetic fibers like polyester. The solubility can be further tailored by modifying the carboxylic acid group into esters or amides. Conversely, the carboxylic acid group itself, or the introduction of sulfonic acid groups, could be used to create water-soluble acid dyes for natural fibers like wool and silk. scholarsresearchlibrary.com
The development of pigments from this scaffold would follow a different design strategy, focusing on creating highly insoluble molecules that form stable crystalline structures. This could be achieved by synthesizing larger, more rigid, and symmetrical molecules, for example, by coupling two molecules of the parent acid through a chromophoric linker or by forming metal complexes.
Research Findings on the Effects of Fluorine in Dyes
While specific data for dyes derived from this compound is not available, extensive research on other fluorinated dyes provides insight into the expected performance enhancements. The introduction of fluorine atoms or fluorine-containing groups (like -CF₃) has a demonstrable impact on key dye properties.
| Property | Effect of Fluorine Substitution | Rationale / Observation | Citation |
|---|---|---|---|
| Color/Shade | Can cause both hypsochromic (shift to yellow) and bathochromic (shift to blue) effects. | The effect is dependent on the position of fluorine and the electronic nature of the diazo and coupling components. Polyfluoroalkyl groups often cause a hypsochromic shift. | acs.orgresearchgate.net |
| Light Fastness | Generally improved. | The high strength of the C-F bond enhances the molecule's resistance to photodegradation. Many fluorinated dyes exhibit excellent light fastness. | acs.orgresearchgate.net |
| Gas Fastness | Generally excellent. | Fluorinated azo dyes show high stability against fading caused by atmospheric pollutants like oxides of nitrogen. | acs.org |
| Reactivity (in Reactive Dyes) | Increased reactivity of the reactive group. | In chlorofluoropyrimidine dyes, the C-F bond is more stable in acid but makes the dye sensitive to oxidation. It allows for lower fixation temperatures. | nih.gov |
| Solubility | Increases solubility in nonpolar solvents (lipophilicity). | Perfluoroalkyl-substituted dyes show greater solubility in organic solvents like hexane (B92381) compared to their non-fluorinated analogues. | researchgate.net |
These established findings strongly support the potential of the this compound scaffold for creating high-performance dyes. The combination of the phenoxy ether linkage and the dual fluorine substitution provides a robust molecular foundation for developing colorants with superior fastness properties, suitable for demanding applications in textiles, plastics, and advanced materials. Further research focusing on the synthesis and characterization of specific dye structures derived from this acid would be necessary to fully realize its potential.
Advanced Spectroscopic and Structural Elucidation Methodologies in Research on 3,5 Difluoro 4 Phenoxybenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms within a molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Confirmation
Proton (¹H) and Carbon-¹³ (¹³C) NMR are indispensable tools for confirming the fundamental structure of 3,5-Difluoro-4-phenoxybenzoic acid.
¹H NMR: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For a related compound, 4-phenoxybenzoic acid, the aromatic protons of the phenoxy group and the benzoic acid ring appear as distinct multiplets in the aromatic region of the spectrum. orgsyn.orgnih.gov The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift. chemicalbook.com For this compound, the fluorine atoms would further influence the chemical shifts and coupling patterns of the adjacent aromatic protons on the benzoic acid ring.
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In the case of 4-phenoxybenzoic acid, distinct signals are observed for the carboxyl carbon, the ether-linked carbons, and the other aromatic carbons. orgsyn.orgnih.govchemicalbook.com For this compound, the carbons directly bonded to fluorine atoms would exhibit characteristic splitting patterns due to carbon-fluorine coupling, providing definitive evidence for their positions.
| Technique | Observed Features | Interpretation |
| ¹H NMR | Chemical shifts and coupling patterns of aromatic and carboxylic acid protons. | Confirms the presence of the phenoxy and difluorobenzoic acid moieties. |
| ¹³C NMR | Chemical shifts of all carbon atoms, including the carboxyl, ether, and aromatic carbons. Splitting of signals for carbons bonded to fluorine. | Provides a complete carbon skeleton and confirms the positions of the fluorine substituents. |
Fluorine-¹⁹ (¹⁹F) NMR for Fluorine Environment Analysis
Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful technique for studying this compound. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR detection. magritek.com
The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms. The chemical shifts of the fluorine nuclei are highly sensitive to their electronic surroundings. In this compound, the two fluorine atoms are chemically equivalent and would be expected to give rise to a single resonance in the ¹⁹F NMR spectrum. The precise chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and influenced by the adjacent carboxyl and phenoxy groups. Furthermore, coupling between the fluorine nuclei and nearby protons (¹H-¹⁹F coupling) can be observed, providing additional structural information. nih.gov This technique is crucial for confirming the substitution pattern of the fluorine atoms on the benzoic acid ring.
| Parameter | Significance for this compound |
| Chemical Shift | Indicates the electronic environment of the fluorine atoms, confirming their attachment to the aromatic ring. |
| Coupling Constants (J-coupling) | Provides information about the spatial relationship between the fluorine atoms and adjacent protons. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, allowing for the unambiguous assignment of complex spectra and the elucidation of intricate structural details. researchgate.netprinceton.eduipb.ptsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the coupled protons within the phenoxy group's aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. sdsu.edu HSQC is invaluable for assigning the proton and carbon signals of the phenoxy and difluorobenzoic acid rings by linking each proton to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt This experiment can provide information about the preferred conformation of the molecule in solution by revealing through-space interactions between protons on the phenoxy ring and the difluorobenzoic acid ring.
| 2D NMR Technique | Information Gained | Application to this compound |
| COSY | ¹H-¹H correlations through bonds. sdsu.edu | Confirms proton-proton coupling within the phenoxy ring. |
| HSQC | ¹H-¹³C one-bond correlations. sdsu.edu | Assigns protonated carbons in both aromatic rings. |
| HMBC | ¹H-¹³C long-range correlations (2-4 bonds). sdsu.edu | Confirms the ether linkage and assigns quaternary carbons. |
| NOESY | ¹H-¹H correlations through space. ipb.pt | Determines the spatial proximity of protons and provides insight into the molecule's conformation. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.net
For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence.
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. acdlabs.com Under the high-energy conditions of techniques like electron ionization (EI), the molecule will break apart in a reproducible manner. acdlabs.com For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the phenoxy group (-OC₆H₅), or cleavage of the ether bond. libretexts.org The analysis of these fragment ions helps to piece together the structure of the original molecule. nih.gov
| MS Analysis | Information Obtained |
| Molecular Ion Peak | Confirms the molecular weight of this compound. |
| High-Resolution MS | Provides the exact mass and allows for the determination of the elemental formula. |
| Fragmentation Pattern | Reveals characteristic losses of functional groups, aiding in structural confirmation. libretexts.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. utdallas.edumsu.edu These vibrations are dependent on the bond strengths and masses of the constituent atoms, making these techniques excellent for identifying functional groups. libretexts.org
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxyl group (a strong, sharp band), the C-O-C stretch of the ether linkage, and the C-F stretches. msu.edumdpi.commpg.de The positions of these bands provide clear evidence for the presence of these functional groups.
Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes that involve a change in the polarizability of the molecule. scispace.comnih.gov It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, the aromatic ring vibrations would be prominent in the Raman spectrum. researchgate.netspectroscopyonline.com The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule.
| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Activity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Weak |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Moderate |
| C-O-C stretch (Ether) | 1300 - 1000 | Moderate to Strong |
| C-F stretch | 1400 - 1000 | Moderate |
| Aromatic C=C stretch | 1600 - 1450 | Strong |
X-ray Crystallography for Solid-State Structure Determination and Packing
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. rcsb.orgdartmouth.edurigaku.com This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. nih.gov
For this compound, a single-crystal X-ray structure would provide precise bond lengths, bond angles, and torsion angles. This data would unambiguously confirm the planar structure of the aromatic rings and the geometry of the carboxylic acid and ether linkages. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and π-π stacking interactions between the aromatic rings. researchgate.net These intermolecular forces are crucial for understanding the physical properties of the compound in the solid state.
| Structural Information from X-ray Crystallography | Significance |
| Atomic Coordinates | Provides the precise three-dimensional arrangement of all atoms. |
| Bond Lengths and Angles | Confirms the molecular geometry and connectivity. |
| Crystal Packing | Reveals intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.net |
Advanced Microwave Spectroscopy for Conformational Analysis and Hydrogen Bonding Studies
A thorough search of published scientific literature indicates that advanced microwave spectroscopy studies specifically targeting this compound have not been reported. Microwave spectroscopy is a high-resolution technique that provides definitive information on the rotational constants of a molecule in the gas phase. From these constants, precise molecular structures, including bond lengths and angles, can be determined. It is also exceptionally sensitive to the subtle changes in structure caused by conformational isomerism and the formation of intermolecular hydrogen bonds.
While this technique has been successfully applied to a wide range of molecules, including other benzoic acid derivatives and fluorinated aromatic compounds, to elucidate their structures and internal dynamics, no such data is available for this compound. furman.edursc.org Consequently, there are no experimental research findings or data tables on its rotational constants, conformational landscape, or hydrogen bonding interactions as determined by this method.
Computational and Theoretical Studies of 3,5 Difluoro 4 Phenoxybenzoic Acid
Density Functional Theory (DFT) Calculations on Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. usd.edukarazin.ua By approximating the complex many-electron problem, DFT provides a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules. orientjchem.org Calculations for 3,5-Difluoro-4-phenoxybenzoic acid would typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure a reliable description of the system. orientjchem.org
The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process minimizes the energy of the molecule with respect to all atomic coordinates, yielding key structural parameters like bond lengths, bond angles, and dihedral angles.
For this compound, the key degrees of freedom are the dihedral angles around the ether linkage (C-O-C) and the orientation of the carboxylic acid group relative to the fluorinated benzene (B151609) ring. Conformational analysis would reveal the potential energy landscape, identifying the global minimum energy conformer and other low-energy isomers. researchgate.net The structure is characterized by two aromatic rings connected by an ether oxygen. The presence of two fluorine atoms ortho to the ether linkage and a carboxylic acid group meta to it on one ring introduces significant electronic and steric influences.
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | 1.21 Å |
| Bond Length | C-OH (carboxyl) | 1.35 Å |
| Bond Length | C-F | 1.34 Å |
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Angle | O=C-OH | 123.0° |
| Bond Angle | C-C-F | 119.5° |
| Dihedral Angle | C-O-C-C (ether twist) | ~45° |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wuxiapptec.comresearchgate.net The ESP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor). reed.edu
For this compound, the ESP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group, which are sites for electrophilic attack. The ether oxygen and the electronegative fluorine atoms would also contribute to regions of negative potential. uni-muenchen.de The most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, highlighting its susceptibility to deprotonation by a base. ucsb.edu
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can accurately predict various spectroscopic parameters, which can be used to interpret and verify experimental data. researchgate.net
NMR Spectroscopy: Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would be particularly useful in assigning the complex aromatic signals and understanding the electronic effects of the fluorine and phenoxy substituents on the chemical environment of each nucleus.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This allows for the assignment of characteristic vibrational modes, such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the C-O ether stretches, and the C-F stretches, which are expected to appear at distinct wavenumbers.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. This method calculates the energies of electronic transitions, typically π → π* and n → π* transitions in aromatic systems, which correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum. ajchem-a.com
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic Acid) | ~3500 (broad) |
| C=O stretch (Carbonyl) | ~1720 |
| C-O stretch (Ether) | ~1240 |
| C-F stretch | ~1150 |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.
For this compound, a potential reaction for study could be its esterification or the nucleophilic substitution of one of the fluorine atoms. escholarship.org A computational study would involve:
Optimizing the geometries of the reactants and products.
Locating the transition state structure connecting them.
Performing a frequency calculation to confirm the transition state (identified by a single imaginary frequency).
Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Properties
QSAR studies aim to correlate a molecule's structural or physicochemical properties with its activity. While often used in drug design, QSAR can also be applied to non-biological properties like chemical reactivity. The Hammett equation is a classic example, relating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.
Based on a comprehensive search of available scientific literature, there is currently no specific research data or published studies on the molecular dynamics simulations of this compound focusing on its intermolecular interactions and self-assembly.
Therefore, it is not possible to generate a scientifically accurate article for the requested section "6.5. Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly" that adheres to the strict content requirements. Any attempt to create such content would be speculative and would not be based on verifiable research findings for this specific compound.
General principles from computational studies on related molecules, such as other substituted benzoic acids or phenoxybenzoic acid derivatives, exist. For instance, studies on various benzoic acid derivatives often reveal the formation of hydrogen-bonded dimers in solution, a phenomenon typically investigated using a combination of spectroscopic and molecular simulation methods. acs.orgucl.ac.uk Similarly, molecular dynamics simulations have been used to understand the toxicological interactions of 3-phenoxybenzoic acid with biological macromolecules. tandfonline.comresearchgate.netnih.gov However, these findings are not directly applicable to the specific intermolecular forces and self-assembly behavior of this compound and cannot be used to generate the detailed, data-driven article requested.
To provide the requested professional and authoritative article, data from dedicated molecular dynamics studies on this compound would be required. Such studies would need to be performed and published by the scientific community. Without these foundational research findings, the generation of the specified article content is not feasible.
Applications in Advanced Materials Science Non Biological Focus
Liquid Crystalline Materials Utilizing 3,5-Difluoro-4-phenoxybenzoic Acid Moieties
The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy for tuning their mesomorphic and physical properties. The presence of fluorine can influence the melting point, clearing temperature, dielectric anisotropy, and viscosity of the resulting materials. While direct studies on liquid crystals derived from this compound are not extensively documented in the reviewed literature, the properties of structurally similar fluorinated liquid crystals suggest its potential in this field.
Esters derived from benzoic acids are a common class of liquid crystalline compounds. By esterifying this compound with various long-chain alcohols or phenols, it is conceivable to synthesize new liquid crystal candidates. The difluoro-phenoxy substitution pattern is expected to impart specific characteristics:
Lateral Fluorine Substitution: The two fluorine atoms flanking the ether linkage would increase the molecular width and influence the intermolecular interactions, potentially leading to the formation of smectic phases. Research on other difluoro-substituted Schiff base liquid crystals has shown that fluorine substitution can significantly impact mesomorphic behavior, with shorter alkoxy chains favoring nematic phases and longer chains inducing smectic A phases. researchgate.net
Dielectric Anisotropy: The strong electronegativity of the fluorine atoms is anticipated to create a significant dipole moment perpendicular to the long axis of the molecule. This would likely result in a negative dielectric anisotropy (Δε < 0), a desirable property for vertically aligned (VA) mode liquid crystal displays (LCDs).
Phenoxy Group: The phenoxy group adds to the rigidity and length of the molecular core, which is a crucial factor for the formation of stable mesophases.
The table below illustrates the typical effects of fluorination on the properties of liquid crystals, based on data for related compounds.
| Property | Effect of Fluorine Substitution | Rationale |
| Dielectric Anisotropy (Δε) | Often becomes more negative | The strong dipole moment of the C-F bond is directed across the molecular axis. |
| Melting Point | Generally decreases | Fluorine substitution can disrupt crystal packing. |
| Clearing Point | Variable, can increase or decrease | Depends on the balance of intermolecular forces. |
| Viscosity | Often lower | Can lead to faster switching times in displays. |
While speculative without direct experimental data for this compound derivatives, the known structure-property relationships in fluorinated liquid crystals provide a strong rationale for their investigation.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In the realm of organic electronics, molecules with tailored electronic properties are essential for the fabrication of efficient devices. Fluorinated and phenoxy-containing aromatic compounds are frequently employed in the design of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Although specific research on the application of this compound in this context is sparse in the available literature, its structural features suggest potential utility.
For OLEDs, derivatives of this compound could be investigated as:
Host Materials: The high thermal stability and amorphous nature that can be imparted by the bulky phenoxy group and fluorine substituents are desirable for host materials in the emissive layer. The wide bandgap that is often associated with fluorinated aromatics could help in confining excitons on the guest emitter molecules.
Electron-Transporting or Hole-Blocking Layers: The electron-withdrawing nature of the fluorine atoms and the carboxylic acid (or its derivatives) could lead to low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, facilitating electron injection and transport.
In OPVs, polymers or small molecules derived from this compound could be used as:
Donor or Acceptor Materials: The electronic properties of the resulting material would depend on the co-monomers used in polymerization. The fluorine atoms can lower the HOMO (Highest Occupied Molecular Orbital) energy level, which can lead to a higher open-circuit voltage (Voc) in the photovoltaic device. arxiv.org
The following table summarizes the potential roles of this compound derivatives in organic electronic devices, based on the general properties of similar compounds.
| Device | Potential Role | Anticipated Benefit from this compound Moiety |
| OLED | Host Material | High thermal stability, good film-forming properties, wide bandgap. |
| OLED | Electron-Transporting Material | Low LUMO energy level for efficient electron injection. |
| OPV | Donor/Acceptor Material in Polymer | Tunable HOMO/LUMO levels, potential for high open-circuit voltage. |
Further research is needed to synthesize and characterize the optoelectronic properties of materials incorporating the this compound scaffold to validate these potential applications.
High-Performance Polymers and Coatings
Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. csic.esspecialchem.com The incorporation of fluorine atoms and ether linkages into the polymer backbone is a common strategy to enhance solubility and processability without compromising their desirable properties. rsc.orgmdpi.com this compound is a promising monomer for the synthesis of such advanced polymers.
Polyamides: this compound can be converted into a diacid chloride or used directly in polycondensation reactions with aromatic diamines to produce polyamides. The resulting polymers are expected to exhibit:
Enhanced Solubility: The fluorine atoms and the flexible ether linkage can disrupt chain packing and reduce intermolecular forces, leading to improved solubility in organic solvents. rsc.orgmdpi.com This is a significant advantage for processing and fabrication of films and coatings.
High Thermal Stability: The aromatic nature of the backbone would ensure high decomposition temperatures. csic.es
Low Dielectric Constant: The presence of fluorine can lower the dielectric constant of the polymer, making it suitable for applications in microelectronics. mdpi.com
Polyimides: While this compound itself is not a typical monomer for polyimides, it can be chemically modified to form a diamine or a dianhydride. For instance, the carboxylic acid group could be converted to an amino group, or two molecules could be linked to form a dianhydride. Polyimides derived from such monomers would likely possess:
Excellent Thermal and Mechanical Properties: Polyimides are renowned for their high glass transition temperatures and mechanical toughness. mdpi.comzeusinc.com
Optical Transparency: The introduction of fluorine can reduce charge-transfer complex formation, leading to less colored and more transparent polyimide films. researchgate.net
The table below provides a comparative overview of the expected properties of polymers derived from this compound, based on literature on analogous fluorinated polymers.
| Polymer Type | Expected Properties | Potential Applications |
| Polyamide | Good solubility, high thermal stability, low dielectric constant, good film-forming ability. | High-performance coatings, electronic packaging, advanced composites. researchgate.netsolvay.com |
| Polyimide | Excellent thermal stability, high mechanical strength, optical transparency, low dielectric constant. | Flexible electronics, aerospace components, insulating layers. specialchem.commdpi.com |
Functional Materials for Gas Separation Membranes and Fuel Cells
The development of advanced membranes for gas separation and proton exchange in fuel cells is crucial for clean energy and environmental technologies. Polymers containing fluorine and sulfonic acid groups are at the forefront of this research.
Gas Separation Membranes: Polymeric membranes for gas separation operate based on the solution-diffusion mechanism. The permeability and selectivity of a membrane are determined by the polymer's chemical structure and free volume. Incorporating this compound into a polymer backbone, for example in a polyimide, could lead to membranes with:
Increased Free Volume: The bulky phenoxy group and the fluorine atoms can hinder efficient chain packing, creating larger free volume elements that can enhance gas permeability. mdpi.com
Favorable Gas Interactions: The polar C-F bonds and the ether oxygen might offer specific interactions with certain gas molecules, potentially improving selectivity. Fluorinated polymers have been shown to have good resistance to plasticization by CO2. mdpi.com
Proton Exchange Membranes (PEMs) for Fuel Cells: For a polymer to function as a PEM, it must have acidic groups, typically sulfonic acid (-SO3H) groups, to facilitate proton transport. A polymer derived from this compound could be sulfonated to create a PEM. The expected advantages of such a material include:
Good Proton Conductivity: The sulfonic acid groups would provide the necessary proton conductivity. Densely sulfonated polymers can form well-defined hydrophilic domains for efficient proton transport. researchgate.net
Enhanced Chemical and Thermal Stability: The fluorinated aromatic backbone would offer superior stability in the harsh oxidative and thermal environment of a fuel cell compared to non-fluorinated hydrocarbon polymers. researchgate.netnih.gov The electron-withdrawing fluorine atoms can help protect the polymer backbone from radical attack. researchgate.net
The potential performance characteristics are summarized in the table below.
| Application | Material Type | Key Features from this compound |
| Gas Separation | Polyimide or other glassy polymer | Increased fractional free volume, resistance to plasticization. |
| Fuel Cell | Sulfonated Polyamide/Polyimide | High proton conductivity, excellent thermal and oxidative stability. |
Application as Atomic Layer Deposition (ALD) Inhibitors and Surface Modifiers
Area-selective atomic layer deposition (AS-ALD) is a bottom-up manufacturing technique that allows for precise, patterned deposition of thin films, which is critical for the fabrication of next-generation semiconductor devices. This process often relies on the use of inhibitor molecules, such as self-assembled monolayers (SAMs), to block ALD on certain areas of a substrate. mdpi.compowdermat.org
Benzoic acid and its derivatives have been investigated as potential small molecule inhibitors for ALD. mdpi.com The carboxylic acid headgroup can bind to the substrate surface, while the phenyl ring forms a blocking layer. The properties of this layer can be tuned by changing the substituents on the phenyl ring.
This compound is a promising candidate for an ALD inhibitor due to the following reasons:
Strong Surface Binding: The carboxylic acid group can form a stable bond with various metal and oxide surfaces.
Chemical Inertness: The fluorine atoms enhance the chemical stability of the inhibitor layer, making it more resistant to the reactive ALD precursors. Studies on other fluorinated benzoic acids have shown that they are effective ALD inhibitors. mdpi.com
The table below outlines the key attributes of this compound as a potential ALD inhibitor.
| Feature | Role in ALD Inhibition | Reference to Similar Systems |
| Carboxylic Acid Headgroup | Anchors the molecule to the substrate surface. | Benzoic acid derivatives are effective ALD inhibitors. mdpi.com |
| Aromatic Backbone | Forms a dense, passivating monolayer. | SAMs with aromatic backbones are commonly used. powdermat.org |
| Fluorine Substituents | Enhance chemical stability and may improve packing density. | Fluorinated benzoic acids show good inhibition properties. mdpi.com |
| Phenoxy Group | Increases the steric bulk of the inhibitor layer. | Bulky groups can improve the blocking efficiency of SAMs. |
Sensing and Detection Technologies Based on this compound Derivatives
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. semanticscholar.orgrsc.org The design of these sensors typically involves a fluorophore (the light-emitting part) and a receptor (the analyte-binding part). This compound can serve as a versatile scaffold for the construction of novel fluorescent sensors.
By chemically modifying the carboxylic acid group, it can be coupled to various receptor units or other fluorophores. The difluoro-phenoxy-phenyl core can influence the photophysical properties of the resulting sensor molecule in several ways:
Tuning of Electronic Properties: The electron-withdrawing fluorine atoms and the electron-donating phenoxy group can be used to modulate the HOMO and LUMO energy levels of the fluorophore, thereby tuning its emission color and quantum yield.
Reporter Group: The phenoxybenzoic acid moiety itself can act as a part of the signaling unit. For example, the cleavage of an ester or amide bond at the carboxylic acid position by an analyte-activated enzyme could lead to a change in fluorescence. Some fluorescent probes for detecting pathogenic bacteria are based on the release of benzoic acid derivatives. semanticscholar.org
Scaffold for Complex Sensors: The rigid structure of the molecule provides a solid framework for attaching different functional groups in a well-defined spatial arrangement, which is important for creating highly selective sensors.
The table below lists potential sensing applications and the role of the this compound core.
| Analyte | Sensing Mechanism | Role of this compound |
| Metal Ions | Chelation-induced fluorescence change | Part of a larger ligand system, influencing the photophysical properties. |
| Enzymes | Enzyme-triggered release of a fluorescent fragment | The benzoic acid derivative is the released fragment, leading to a signal. |
| Biomolecules | Binding-induced conformational change | Provides a rigid scaffold to which recognition elements can be attached. |
While direct examples of sensors based on this compound are not prevalent in the searched literature, the principles of fluorescent sensor design and the known properties of similar fluorinated aromatic compounds strongly suggest its potential as a valuable building block in this field.
Catalysis and Ligand Design Incorporating 3,5 Difluoro 4 Phenoxybenzoic Acid
3,5-Difluoro-4-phenoxybenzoic Acid as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis
The structure of this compound suggests its potential as a ligand precursor for metal catalysts. The carboxylic acid group can be deprotonated to form a carboxylate, which can coordinate to a metal center. The presence of fluorine atoms can modulate the electronic properties of the ligand, influencing the reactivity of the catalytic metal center.
While direct studies detailing the use of this compound as a ligand in homogeneous or heterogeneous catalysis are limited, the broader class of phenoxybenzoic acids has been investigated in catalytic reactions. For instance, research has shown that 3-phenoxybenzoic acids can undergo rhodium-catalyzed intramolecular C-H/C-H coupling to synthesize dibenzofuran-1-carboxylic acid derivatives. oup.com This type of transformation highlights the reactivity of the phenoxybenzoic acid scaffold under catalytic conditions, where the carboxylic acid group can act as a directing group.
The synthesis of polyether ether ketone (PEEK) has been described using phenoxy phenoxy benzoic acid (PPBA) in the presence of a methane (B114726) sulfonic acid and methane sulfonic anhydride (B1165640) catalyst system, which functions as both a solvent and a potent polymerization catalyst. rsc.org While this is an example of electrophilic polymerization and not metal-ligand catalysis, it underscores the utility of the broader phenoxybenzoic acid chemical class in catalytic processes.
Table 1: Potential Coordination Modes of this compound in Catalysis
| Potential Role | Description |
| Ligand Precursor | The carboxylic acid can be deprotonated to form a carboxylate that coordinates to a metal center. |
| Directing Group | The carboxylate group can direct a metal catalyst to a specific C-H bond for activation. |
| Electronic Modifier | The electron-withdrawing fluorine atoms can influence the electronic environment of a catalytic metal center. |
Role in Organocatalysis and Acid-Base Catalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Given its acidic carboxylic group, this compound could theoretically function as a Brønsted acid catalyst. The acidity of the carboxylic proton is enhanced by the electron-withdrawing fluorine atoms on the aromatic ring.
In principle, as a Brønsted acid catalyst, it could be involved in reactions such as esterifications, acetalizations, or hydrolysis reactions. libretexts.org The general mechanism of acid catalysis involves the protonation of a substrate to increase its electrophilicity. sinica.edu.tw However, the scientific literature does not currently contain specific examples of this compound being employed as an organocatalyst.
Similarly, in acid-base catalysis, a molecule can act as either a proton donor (acid) or a proton acceptor (base) to facilitate a reaction. pearson.com While this compound possesses an acidic proton, its specific application as a catalyst in this context has not been reported. Research into the catalytic activity of modularly designed organocatalysts has shown that weak acids can be used to "switch on" certain catalytic pathways, such as iminium catalysis. rsc.org This suggests a potential, though as yet unexplored, role for acidic molecules like this compound in influencing organocatalytic systems.
Chiral Catalyst Development from Derivatized this compound (if applicable)
The development of chiral catalysts for asymmetric synthesis is a major focus of modern chemistry. sigmaaldrich.com Chiral ligands are often synthesized and then complexed with a metal to create a chiral catalyst. rsc.orgcsic.es The scaffold of this compound could potentially be modified to incorporate chiral centers, thereby creating a precursor for a new class of chiral ligands.
For instance, the phenoxy group could be functionalized with a chiral moiety, or a chiral amine could be used to form a chiral amide from the carboxylic acid group. These derivatized, chiral versions of the molecule could then be explored as ligands in asymmetric catalysis.
While there are no direct reports of chiral catalysts being developed from this compound, related research provides some insights. For example, a study on chiral phosphoric acid-catalyzed Friedel-Crafts reactions investigated catalysts with varying substituents. irb.hr One of the catalysts featured 3,5-difluoro-substituted phenyl rings, which was found to increase the reaction rate, although it led to a decrease in enantioselectivity compared to bulkier, non-fluorinated analogues. irb.hr This indicates that the presence of a 3,5-difluorophenyl group can influence the performance of a chiral catalyst.
Table 2: Hypothetical Strategies for Chiral Catalyst Development
| Derivatization Strategy | Potential Chiral Ligand |
| Amidation | Reaction of the carboxylic acid with a chiral amine to form a chiral amide ligand. |
| Esterification | Esterification of the carboxylic acid with a chiral alcohol to introduce a stereocenter. |
| Functionalization of the Phenoxy Group | Introduction of a chiral substituent onto the phenoxy ring. |
Future Perspectives and Emerging Research Directions for 3,5 Difluoro 4 Phenoxybenzoic Acid
Integration with Nanoscience and Nanotechnology
The convergence of materials science and biology at the nanoscale offers exciting prospects for 3,5-difluoro-4-phenoxybenzoic acid. Nanoscience involves the study of structures and molecules on a scale of 1 to 100 nanometers, while nanotechnology applies this science to create new devices and applications. mdpi.com The integration of this compound with nanotechnology is an area ripe for exploration, with potential applications in targeted drug delivery, advanced materials, and diagnostics.
Derivatives of this compound could be used as functionalizing agents for nanoparticles. For instance, a related compound, 3,5-difluoro-4-methoxybenzylidene imidazolinone (DFMBI), which has enhanced photophysical properties, has been synthesized and attached to nucleosides. nih.gov These modified nucleosides can then be incorporated into oligonucleotide probes. nih.gov This methodology suggests that a similar fluorescent derivative of this compound could be developed and tethered to nanoparticles, creating nano-probes for detecting specific biological markers with high sensitivity and specificity.
Furthermore, the compound could serve as a key building block in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous materials constructed from metal ions linked by organic ligands, with applications in gas storage and separation. researchgate.net The rigid structure and specific electronic properties of this compound could be exploited to create novel MOFs with tailored pore sizes and functionalities, potentially for capturing specific molecules or for catalytic applications.
The field of nanomedicine, in particular, stands to benefit. mdpi.com Liposomal nanoparticles could be functionalized with derivatives of this acid to create targeted drug delivery systems. aspbs.com The unique chemical signature of the difluorophenoxy group could enhance interaction with specific biological targets, leading to more effective and targeted therapies.
Sustainable and Circular Economy Approaches in Synthesis and Application
Modern chemical synthesis is increasingly driven by the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources. iptsalipur.org Developing sustainable and circular economy-based approaches for the synthesis and application of this compound is a critical future direction.
Sustainable Synthesis: Traditional synthesis routes for phenoxybenzoic acids and related phenols can involve harsh reagents and conditions. orgsyn.orgorgsyn.org Future research will likely focus on developing greener synthetic pathways. This includes the use of biocatalysis, where enzymes replace hazardous chemicals. iptsalipur.org For example, the biodegradation of fluorinated pesticides by bacterial cytochrome P450 enzymes highlights the potential for using microbial systems to perform specific chemical transformations on fluorinated aromatic compounds. mdpi.com Biotransformation could offer a route to producing key intermediates or the final compound under mild, aqueous conditions. ucd.ie
Continuous flow chemistry is another promising approach for sustainable manufacturing. soton.ac.ukthieme-connect.com This technology utilizes microreactors to perform reactions with greater control over temperature and mixing, often leading to higher yields, improved safety, and reduced waste compared to traditional batch processes. researchgate.net A continuous flow process for the nitration of a related phenoxybenzoic acid derivative has been successfully developed, demonstrating the feasibility of this technology for producing derivatives of this class of compounds efficiently and safely. soton.ac.ukthieme-connect.com
Circular Economy in Application: The "design for degradation" principle is central to a circular economy. This involves creating molecules that perform their intended function and then break down into harmless substances. iptsalipur.org While fluorinated compounds are known for their persistence, research into the biodegradation of complex fluorinated molecules like pyrethroids shows that microbial pathways for their breakdown exist. mdpi.com Future research could focus on designing derivatives of this compound that retain their desired activity but include features that facilitate environmental degradation after their useful life. For example, certain pyrethrins (B594832) are designed to be target-specific and decompose into harmless metabolites like 3-phenoxybenzoic acid. iptsalipur.org A similar design philosophy could be applied to new derivatives.
High-Throughput Experimentation and Automated Discovery Platforms
The discovery of new applications and derivatives of this compound can be dramatically accelerated using high-throughput experimentation (HTE) and automated discovery platforms. These technologies allow for the rapid synthesis and screening of large libraries of compounds, moving beyond the traditional one-at-a-time approach to research.
Pharmaceutical companies have long invested in HTE and large chemical libraries to screen for new drug candidates. nih.gov Automated platforms can synthesize thousands of derivatives of a core scaffold like this compound by systematically varying substituents. These libraries can then be rapidly screened against a wide range of biological targets to identify new leads for drug discovery. nih.govpeptidream.com For example, an automated peptide discovery platform system (PDPS) has been shown to generate and screen trillions of peptides with a high success rate, a model that could be adapted for small molecule discovery. peptidream.com
Beyond drug discovery, HTE can be applied to materials science. Automated platforms could be used to synthesize and test a matrix of polymers or MOFs derived from this compound, rapidly identifying materials with optimal properties for applications such as gas separation or catalysis. Continuous flow reactors are particularly well-suited for HTE, as reaction conditions can be changed quickly to optimize the synthesis of new derivatives. soton.ac.ukthieme-connect.com
The table below illustrates a hypothetical high-throughput screening campaign for derivatives of this compound.
| Core Scaffold | Variable Substituent (R) | Target | Screening Result (Hit/No Hit) |
| 3,5-Difluoro-4-phenoxybenzoyl | -NH-thiazole | Kinase A | No Hit |
| 3,5-Difluoro-4-phenoxybenzoyl | -NH-pyridine | Kinase B | Hit |
| 3,5-Difluoro-4-phenoxybenzoyl | -O-alkyl-amine | GPCR X | No Hit |
| 3,5-Difluoro-4-phenoxybenzoyl | -NH-imidazole | Protease Y | Hit |
This table is illustrative of the high-throughput screening process and does not represent actual experimental data.
Advanced Computational Design and Predictive Modeling of Derivatives and Applications
Advanced computational methods are revolutionizing chemical research by enabling the design and evaluation of molecules in silico before their synthesis. researchgate.net These tools are pivotal for exploring the potential of this compound and rationally designing its derivatives for specific applications.
Molecular docking is a powerful computational technique used to predict how a molecule binds to a protein target. nih.gov This method can be used to perform virtual screening of thousands or millions of virtual derivatives of this compound against a specific biological target, such as an enzyme or receptor implicated in a disease. nih.govnih.gov This approach saves significant time and resources compared to traditional HTS. nih.gov For instance, computational methods have been used to identify potential antibacterial agents and aldose reductase inhibitors. nih.govnih.gov
Beyond simple docking, molecular dynamics (MD) simulations can provide a more detailed picture of how a molecule interacts with its target over time, offering insights into the stability of the binding and the specific interactions involved. nih.gov Furthermore, computational tools like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictors can forecast the pharmacokinetic and toxicological properties of designed molecules. researchgate.net This allows researchers to prioritize candidates with a higher probability of success in later-stage development and to filter out those likely to be toxic. researchgate.net
The combination of these computational approaches allows for the creation of robust predictive models. By analyzing the structure-activity relationships of known active compounds, machine learning models can be trained to predict the activity of new, unsynthesized derivatives of this compound. This data-driven approach accelerates the design-synthesize-test cycle, leading to the more rapid discovery of novel compounds for a wide array of applications, from medicine to materials science. researchgate.net
Q & A
Q. What are the standard synthetic routes for 3,5-Difluoro-4-phenoxybenzoic acid?
The synthesis typically involves fluorination of a precursor benzoic acid derivative. For example:
- Direct fluorination : Use fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions in solvents such as acetonitrile or dichloromethane. Reaction temperatures range from room temperature to 60°C .
- Phenoxy group introduction : Coupling a phenoxy group to a fluorinated benzoic acid core via nucleophilic aromatic substitution or Ullmann-type reactions.
Q. Key considerations :
- Purification via recrystallization or column chromatography.
- Yield optimization through solvent selection (polar aprotic solvents preferred) .
Q. How is this compound characterized in research settings?
Common analytical methods include:
- Spectroscopy :
- NMR (¹H/¹³C/¹⁹F) to confirm fluorine substitution patterns and aromatic proton environments.
- IR spectroscopy to identify carboxylic acid (-COOH) and ether (-O-) functional groups.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
- X-ray crystallography : For definitive structural elucidation (if crystalline) .
Data interpretation : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR chemical shift predictions).
Advanced Research Questions
Q. How can researchers optimize fluorination steps to improve yield and purity?
Experimental strategies :
- Temperature control : Elevated temperatures (40–60°C) enhance reaction kinetics but may increase side reactions.
- Catalyst use : Transition-metal catalysts (e.g., Pd) for regioselective fluorination .
- Solvent screening : Test solvents like DMF or DMSO for improved solubility of intermediates.
Case study : In related compounds (e.g., 3,5-Difluoro-2-hydroxybenzoic acid), continuous flow reactors improved scalability and reduced byproduct formation .
Q. How should contradictory bioactivity data for this compound be resolved?
Methodological steps :
Assay validation : Confirm biological activity across multiple assays (e.g., enzyme inhibition vs. cell-based models).
Structural analogs : Compare results with derivatives (e.g., 3,5-Dichloro-4-hydroxybenzoic acid) to identify structure-activity relationships .
Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile discrepancies .
Example : If anti-inflammatory activity varies between studies, evaluate COX-1/COX-2 selectivity via in vitro enzyme assays .
Q. What computational tools predict the reactivity of this compound in synthesis?
Tools and workflows :
- Retrosynthesis planning : Platforms like Pistachio or Reaxys propose synthetic pathways based on reaction databases .
- DFT calculations : Gaussian or ORCA to model transition states and regioselectivity in fluorination reactions.
- Solvent effect modeling : COSMO-RS for predicting solubility and reaction efficiency .
Application : Predict steric hindrance effects of the phenoxy group on electrophilic aromatic substitution.
Q. What are the key differences in biological activity between this compound and its structural analogs?
Comparative analysis :
Mechanistic insight : Fluorine atoms increase metabolic stability, while phenoxy groups enhance membrane permeability .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Critical factors :
- Byproduct management : Optimize reaction time and stoichiometry to minimize impurities.
- Purification : Transition from column chromatography to recrystallization for cost-effective scaling.
- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents .
Industrial case : For analogs like 4-(5-(3,5-dichlorophenyl)-dihydroisoxazol)benzoic acid, continuous manufacturing improved batch consistency .
Q. How does the compound’s stability under varying pH conditions impact pharmacological studies?
Stability testing protocol :
pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via HPLC.
Identification of degradants : Use LC-MS to characterize breakdown products.
Findings : Fluorinated benzoic acids generally show higher stability in acidic conditions due to reduced deprotonation of -COOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
